Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate
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Overview
Description
Methyl 7-bromospiro[55]undeca-3,7-diene-1-carboxylate is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by bromination and esterification reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure, followed by selective bromination at the 7-position. The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The diene moiety can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Photochemical Reactions: The compound can undergo photochemical transformations, such as [1,2]-acyl shifts, under specific wavelengths of light.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Photochemical: UV light sources with specific wavelengths.
Major Products
The major products formed from these reactions include various substituted spiro compounds, oxidized derivatives, and photochemically rearranged products.
Scientific Research Applications
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate involves its interaction with various molecular targets depending on the specific application. In photochemical reactions, the compound absorbs light energy, leading to electronic excitation and subsequent chemical transformations. The pathways involved in these reactions are often complex and may include multiple steps such as energy transfer, bond cleavage, and rearrangement .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate
- Methyl 7-oxospiro[5.5]undeca-2,4-diene-2-carboxylate
- Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings
Uniqueness
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate is unique due to the presence of a bromine atom at the 7-position, which imparts distinct reactivity and potential for further functionalization. This differentiates it from other spiro compounds that may lack such functional groups or possess different substituents .
Properties
CAS No. |
645421-59-6 |
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Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
methyl 11-bromospiro[5.5]undeca-2,10-diene-5-carboxylate |
InChI |
InChI=1S/C13H17BrO2/c1-16-12(15)10-6-2-4-8-13(10)9-5-3-7-11(13)14/h2,4,7,10H,3,5-6,8-9H2,1H3 |
InChI Key |
XHYRQDZVFGPKFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CCC12CCCC=C2Br |
Origin of Product |
United States |
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